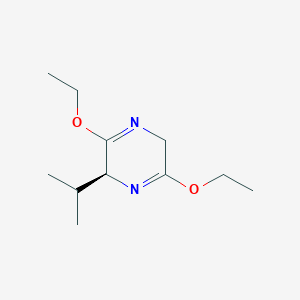

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZLOIRFUQOPL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=N[C@H](C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452159 | |

| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134870-62-5 | |

| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to Schöllkopf Auxiliaries: A Cornerstone of Asymmetric Synthesis

An In-Depth Technical Guide to the Schöllkopf Chiral Auxiliary: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

This guide provides a comprehensive technical overview of this compound, a member of the esteemed Schöllkopf family of chiral auxiliaries. These reagents are pivotal in the asymmetric synthesis of non-proteinogenic α-amino acids, which are critical building blocks in drug discovery and development. While this guide focuses on the specified diethoxy derivative, it will draw extensively from the methodologies and principles established for its more widely documented analogue, (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (CAS: 78342-42-4), as the underlying chemistry is directly comparable.[3][4]

In the realm of stereochemistry, a chiral auxiliary is a molecular scaffold that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[5] Developed by Ulrich Schöllkopf in the late 1970s and early 1980s, the bis-lactim ether system provides a robust and highly effective method for the asymmetric synthesis of α-amino acids.[3][6]

The core principle involves the diastereoselective alkylation of a masked glycine equivalent. By covalently attaching a chiral auxiliary derived from a natural amino acid like L-valine, the prochiral center of the glycine is rendered stereochemically distinct. This allows for the introduction of a side chain (R-group) with a high degree of stereocontrol, leading to the formation of optically pure α-amino acids, which are essential for creating pharmacologically active molecules.[3][7][8]

Synthesis of the Chiral Auxiliary

The synthesis of the Schöllkopf auxiliary is a well-established, two-step process starting from the cyclic dipeptide of L-valine and glycine, known as a 2,5-diketopiperazine.

Step 1: Cyclization to form the Diketopiperazine

The process begins with the formation of the cyclic dipeptide from L-valine and glycine.

Step 2: O-Alkylation to form the Bis-Lactim Ether

The resulting diketopiperazine is then treated with a powerful alkylating agent, such as triethyloxonium tetrafluoroborate (for the diethoxy derivative) or trimethyloxonium tetrafluoroborate (Meerwein's salt) for the dimethoxy analogue, to form the corresponding bis-lactim ether.[3] This conversion is crucial as it activates the prochiral α-carbon of the glycine unit for deprotonation.

Caption: Synthesis of the Schöllkopf bis-lactim ether auxiliary.

Mechanism of Asymmetric Induction

The remarkable stereoselectivity of the Schöllkopf method stems from the rigid, chiral environment created by the valine-derived auxiliary.[8] The isopropyl group of the valine acts as a powerful steric shield, effectively blocking one face of the molecule.

Protocol for Asymmetric Alkylation:

-

Deprotonation: The bis-lactim ether is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to abstract a proton from the prochiral α-carbon of the glycine unit. This generates a planar, lithiated aza-enolate.[3][8]

-

Stereoselective Alkylation: The steric bulk of the isopropyl group on the adjacent chiral center directs the incoming electrophile (e.g., an alkyl halide, R-X) to attack the enolate from the face opposite to the isopropyl group. This results in a highly diastereoselective alkylation, forming the trans-adduct.[3][9]

-

Hydrolysis: The newly formed, alkylated bis-lactim ether is then subjected to mild acidic hydrolysis. This cleavage step breaks apart the pyrazine ring, yielding two products: the methyl ester of the desired, enantiomerically pure non-natural (R)-α-amino acid and the recoverable methyl ester of the L-valine auxiliary.[6][8]

Caption: Mechanism of stereocontrol in the Schöllkopf synthesis.

Experimental Protocols & Data

General Protocol for Asymmetric Synthesis of (R)-Phenylalanine Methyl Ester

This protocol is adapted from established procedures for the dimethoxy analogue and is expected to be directly applicable.

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C. n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.

-

Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the solution. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The crude alkylated product is dissolved in 0.25 N hydrochloric acid and stirred at room temperature for 4-6 hours.

-

Workup and Purification: The aqueous solution is washed with dichloromethane to remove the L-valine methyl ester. The aqueous layer is then concentrated to yield the hydrochloride salt of (R)-phenylalanine methyl ester.

Performance Data

The Schöllkopf method consistently delivers high levels of stereoselectivity and good chemical yields. The use of different electrophiles allows for the synthesis of a wide variety of non-natural amino acids.

| Electrophile (R-X) | Product (R-Amino Acid) | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl Bromide | Phenylalanine | >95% | 75-85% |

| Iodomethane | Alanine | >95% | 70-80% |

| Allyl Bromide | Allylglycine | >95% | 78-88% |

| Propargyl Bromide | Propargylglycine | >95% | 72-82% |

| (Data are representative and based on the performance of the dimethoxy analogue, as reported in the literature.)[3] |

Applications in Drug Development

The ability to synthesize novel, enantiomerically pure amino acids is of paramount importance to medicinal chemistry. These non-natural building blocks are incorporated into peptide and small-molecule drug candidates to:

-

Enhance Potency: Modifying the structure of a peptide with a non-natural amino acid can improve its binding affinity to a biological target.

-

Increase Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. Incorporating non-natural amino acids can block these cleavage sites, increasing the drug's half-life.[3]

-

Modulate Conformation: The unique steric and electronic properties of non-natural amino acids can be used to constrain the conformation of a peptide, locking it into its bioactive shape.

-

Serve as Chiral Building Blocks: The amino acids themselves are versatile starting materials for the synthesis of more complex chiral molecules.[7]

The Schöllkopf auxiliary has been instrumental in the synthesis of components for bioactive molecules, including histone deacetylase (HDAC) inhibitors and voltage-gated sodium channel blockers.[3]

Conclusion

This compound, as part of the Schöllkopf bis-lactim ether family, represents a powerful and reliable tool for the asymmetric synthesis of α-amino acids. Its operational simplicity, use of a recoverable auxiliary, and consistently high diastereoselectivity have cemented its role as a foundational methodology for researchers in organic synthesis, medicinal chemistry, and drug development. The principles and protocols detailed in this guide provide a solid framework for the practical application of this important chiral auxiliary in the laboratory.

References

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.

- Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

- Rojas-Lima, S., et al. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 65(4).

- Merck & Co. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. In The Merck Index Online.

-

Riant, O., et al. (1997). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 62(20), 6733-6745. Available at: [Link]

- Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries.

- AiFChem. (n.d.). 134870-62-5 | this compound.

-

Gani, D., et al. (2020). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 76(45), 131555. Available at: [Link]

-

Wikipedia contributors. (2023). Schöllkopf method. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Glorius, F., et al. (2023). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 14(30), 8145-8153. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine. In PubChem Compound Database. Available at: [Link]

Sources

- 1. 134870-62-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | 134870-62-5 [amp.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine | C9H16N2O2 | CID 736065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 9. biosynth.com [biosynth.com]

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine properties

An In-Depth Technical Guide to (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine: A Schöllkopf Chiral Auxiliary for Asymmetric Amino Acid Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure non-proteinogenic α-amino acids is of paramount importance. These tailor-made amino acids are critical building blocks in a vast array of pharmaceuticals, offering enhanced metabolic stability and novel structural motifs.[1] A cornerstone methodology for achieving this is the use of chiral auxiliaries, and among the most robust and widely adopted is the bis-lactim ether system developed by Ulrich Schöllkopf in the late 1970s and early 1980s.[1][2]

This technical guide provides an in-depth exploration of This compound , a prominent member of the Schöllkopf auxiliary family. Derived from the natural amino acid L-valine, this reagent serves as a chiral glycine enolate equivalent, enabling the diastereoselective alkylation to forge new α-amino acids with exceptional stereocontrol.[1][2] We will dissect its synthesis, elucidate the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols for its application, and discuss its physicochemical properties and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the asymmetric synthesis of complex amino acid derivatives.

Physicochemical Properties

The precise physicochemical data for the diethoxy derivative is not as widely published as its dimethoxy counterpart. However, its properties are analogous to the well-characterized (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. The following table summarizes the known properties of the target compound and its dimethoxy analog for reference.

| Property | This compound | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (for comparison) |

| Synonyms | (S)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine | Schöllkopf Auxiliary, (S)-Bislactim Ether |

| CAS Number | 134870-62-5[3] | 78342-42-4 |

| Molecular Formula | C₁₁H₂₀N₂O₂ | C₉H₁₆N₂O₂ |

| Molecular Weight | 212.29 g/mol | 184.24 g/mol |

| Appearance | Clear colorless to pale yellow liquid (inferred) | Clear colorless to pale yellow liquid |

| Density | Not published | 1.028 g/mL at 20 °C |

| Optical Activity | Not published | [α]₂₀/D +102.0±5°, c = 1% in ethanol |

Synthesis of the Chiral Auxiliary

The synthesis of the Schöllkopf auxiliary is a well-established, multi-step process that begins with readily available amino acids. The key is the formation of a cyclic dipeptide (a 2,5-diketopiperazine), which is then converted to the reactive bis-lactim ether.[2] The entire process is designed to preserve the stereochemical integrity of the initial chiral source, L-valine.

Synthetic Pathway Overview

Sources

The Schöllkopf Chiral Auxiliary: A Technical Guide to Asymmetric Amino Acid Synthesis

Abstract

In the landscape of pharmaceutical sciences and organic chemistry, the synthesis of enantiomerically pure α-amino acids is a cornerstone of drug discovery and development. Non-proteinogenic amino acids, in particular, are invaluable building blocks for creating novel peptides, peptidomimetics, and small molecule therapeutics with enhanced stability and unique pharmacological profiles.[1][2] This guide provides an in-depth technical overview of the Schöllkopf bis-lactim ether method, a robust and highly reliable strategy for asymmetric amino acid synthesis.[3][4] We will delve into the core principles, detailed experimental workflows, and the mechanistic underpinnings that ensure high diastereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the synthesis of custom amino acid derivatives.

Introduction: The Imperative for Chiral Purity and the Role of Chiral Auxiliaries

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize stereochemically defined compounds is paramount in modern medicinal chemistry.[1] Chiral auxiliaries are a powerful class of reagents that enable the stereocontrolled synthesis of new chiral centers.[5] These auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which they are cleaved and can often be recovered.[5]

Developed by Ulrich Schöllkopf in 1981, the bis-lactim ether method has emerged as a highly effective and practical approach for the asymmetric synthesis of α-amino acids.[3][4] The methodology is centered around a chiral auxiliary derived from the condensation of glycine and a chiral amino acid, most commonly valine.[3][4] The steric bulk of the valine side chain effectively shields one face of a key intermediate, leading to highly diastereoselective alkylation and, ultimately, the formation of enantiomerically enriched α-amino acids.[2][3]

The Schöllkopf Auxiliary: Synthesis and Core Structure

The cornerstone of the Schöllkopf method is the bis-lactim ether, a cyclic dipeptide derivative. The most widely utilized auxiliary is prepared from L- or D-valine and glycine.[2] The synthesis proceeds in two key steps:

-

Diketopiperazine Formation: The process begins with the cyclization of a dipeptide formed from glycine and a chiral amino acid, such as valine, to yield a 2,5-diketopiperazine (a cyclic dipeptide).[2][3]

-

O-Alkylation: The resulting diketopiperazine is then treated with a powerful alkylating agent, typically Meerwein's salt (trimethyloxonium tetrafluoroborate), to form the bis-lactim ether.[1][2]

The use of L-valine as the chiral source leads to the (R)-configured bis-lactim ether, which in turn produces (R)-α-amino acids upon alkylation and hydrolysis. Conversely, D-valine yields the (S)-bis-lactim ether for the synthesis of (S)-α-amino acids.[4]

Experimental Protocol: Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This protocol details the synthesis of the Schöllkopf auxiliary derived from L-valine.

Materials:

-

(R)-3-Isopropylpiperazine-2,5-dione

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM), anhydrous

-

Concentrated ammonium hydroxide solution (28%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous potassium carbonate

-

Diatomaceous earth

-

Ether

-

Pentane

Procedure:

-

To a 2 L round-bottom flask, add (R)-3-isopropylpiperazine-2,5-dione (20.7 g, 133 mmol) and anhydrous dichloromethane (500 mL).

-

Under a nitrogen atmosphere, add trimethyloxonium tetrafluoroborate (49.0 g, 331 mmol) to the stirred suspension.

-

Stir the reaction mixture vigorously at room temperature for 18 hours. The mixture should become a clear solution with a viscous yellow oil at the bottom.

-

Add an additional portion of trimethyloxonium tetrafluoroborate (19.6 g, 133 mmol) and continue stirring at room temperature for another 23 hours.[6][7]

-

Cool the reaction mixture in an ice bath. Slowly add 200 g of ice followed by 100 mL of concentrated ammonium hydroxide solution.[6][7]

-

Continue stirring in the ice bath for 1 hour.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).[6][7]

-

Dry the organic layer over anhydrous potassium carbonate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield a light brown oil.[6][7]

-

Purify the crude product by column chromatography on silica gel using an eluent of ether/pentane (1:4) to afford (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil (yield: ~71.5%).[6][7]

The Core Reaction: Diastereoselective Alkylation

The key stereochemistry-defining step in the Schöllkopf synthesis is the diastereoselective alkylation of the lithiated bis-lactim ether.

Mechanism of Stereoselection:

-

Deprotonation: The bis-lactim ether is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C). This abstracts a proton from the prochiral carbon of the glycine unit, forming a planar lithiated intermediate.[2][3]

-

Stereodirecting Influence: The bulky isopropyl group of the valine-derived portion of the molecule sterically hinders one face of the planar enolate.[2][3]

-

Electrophilic Attack: The incoming electrophile is therefore directed to attack from the less hindered face, leading to the formation of the alkylated product with a strong preference for a single diastereomer (typically >95% d.e.).[1][2]

The following diagram illustrates the overall workflow of the Schöllkopf asymmetric synthesis:

Caption: Overall workflow of the Schöllkopf asymmetric amino acid synthesis.

Experimental Protocol: Diastereoselective Alkylation

This protocol provides a general procedure for the alkylation of the Schöllkopf auxiliary.

Materials:

-

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., alkyl halide)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the Schöllkopf auxiliary in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add the electrophile (e.g., an alkyl halide) dropwise to the solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Cleavage of the Auxiliary and Isolation of the Amino Acid

The final step in the Schöllkopf synthesis is the hydrolysis of the alkylated bis-lactim ether to release the newly synthesized chiral α-amino acid and the chiral auxiliary.

Procedure:

Mild acidic hydrolysis is typically employed to cleave the bis-lactim ether.[1][2] This is often achieved using dilute hydrochloric acid. The reaction cleaves the two ether linkages and the peptide bond, yielding the methyl ester of the newly formed α-amino acid and the methyl ester of valine.[3] These two amino acid esters can then be separated by standard chromatographic techniques.

Experimental Protocol: Acidic Hydrolysis and Purification

Materials:

-

Alkylated Schöllkopf auxiliary

-

Dilute hydrochloric acid (e.g., 0.1 M to 1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the purified alkylated auxiliary in a suitable solvent such as diethyl ether.

-

Add dilute hydrochloric acid and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Once the hydrolysis is complete, separate the aqueous and organic layers.

-

The desired amino acid ester will typically be in the aqueous layer as its hydrochloride salt. The valine methyl ester may be found in the organic layer.

-

Wash the organic layer with dilute HCl to ensure complete extraction of the product.

-

Carefully neutralize the aqueous layer with a base such as saturated sodium bicarbonate solution.

-

Extract the liberated amino acid ester into an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amino acid ester can be further purified by column chromatography or crystallization.

Scope and Applications in Drug Discovery

The Schöllkopf method is renowned for its broad substrate scope and high diastereoselectivity, making it a valuable tool in the synthesis of a wide array of non-proteinogenic amino acids. A diverse range of electrophiles can be employed, including alkyl halides, acyl chlorides, aldehydes, and ketones.[1][2]

The following table summarizes representative examples of α-amino acids synthesized using the Schöllkopf method, highlighting the high diastereomeric excess typically achieved.

| Electrophile (R-X) | Resulting Amino Acid (R-group) | Diastereomeric Excess (d.e.) |

| Methyl iodide | Alanine | >95% |

| Benzyl bromide | Phenylalanine | >95% |

| Isopropyl iodide | Valine | >95% |

| Allyl bromide | Allylglycine | >95% |

| Propargyl bromide | Propargylglycine | >95% |

Note: Diastereomeric excess values are general and may vary depending on specific reaction conditions.

The ability to generate novel amino acid building blocks has significant implications for drug discovery. The incorporation of unnatural amino acids can lead to peptides with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[1]

Case Study: Synthesis of a Voltage-Gated Sodium Channel Blocker Intermediate

The Schöllkopf methodology has been instrumental in the synthesis of complex bioactive molecules. For instance, it has been employed in the construction of the α-amino acid core of certain voltage-gated sodium channel blockers, which are important targets for the treatment of pain and other neurological disorders.[1] The high stereocontrol afforded by the Schöllkopf auxiliary is critical for ensuring the desired biological activity of the final drug candidate.

The following diagram illustrates the stereoselective alkylation step, which is the heart of the Schöllkopf method.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. biosynth.com [biosynth.com]

- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 4. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 5. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 [chemicalbook.com]

- 7. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Asymmetric synthesis of α-amino acids using (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

An Application Guide to the Asymmetric Synthesis of α-Amino Acids

Prepared by: Gemini, Senior Application Scientist

Topic: Asymmetric Synthesis of α-Amino Acids using (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Target Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Pursuit of Chiral α-Amino Acids

Optically pure α-amino acids are fundamental to life and serve as indispensable building blocks in modern drug discovery.[1] While proteinogenic amino acids are readily available, the synthesis of their non-natural counterparts—possessing unique side chains and stereochemistry—is crucial for developing novel therapeutics, particularly peptide-based drugs with enhanced metabolic stability and tailored pharmacological profiles.[1]

Among the myriad of synthetic strategies, the Schöllkopf bis-lactim ether method stands out as a robust and highly reliable approach for the asymmetric synthesis of α-amino acids.[2][3] This guide provides a detailed exploration of this methodology, focusing on the use of the (S)-valine-derived chiral auxiliary, this compound. We will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and offer expert insights to ensure successful implementation in the laboratory.

Principle of the Method: Stereochemical Control via a Chiral Template

The Schöllkopf method is a classic example of substrate-controlled diastereoselective synthesis. The core principle involves the temporary installation of a chiral auxiliary derived from L-valine (an (S)-amino acid) onto a glycine unit.[1][2] This auxiliary acts as a "chiral steering group," directing an incoming electrophile to one specific face of a glycine-derived nucleophile, thereby setting the absolute stereochemistry of the newly formed α-carbon.

The key mechanistic steps are:

-

Formation of the Chiral Auxiliary : The process begins with the cyclization of (S)-valine and glycine to form a diketopiperazine, which is subsequently O-alkylated (in this case, with ethyl groups) to yield the stable bis-lactim ether, this compound.[1]

-

Deprotonation : A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is used to abstract a proton from the prochiral C-5 position (the glycine α-carbon) at low temperatures (-78 °C). This generates a planar, resonance-stabilized lithium aza-enolate.[2]

-

Diastereoselective Alkylation : This is the stereochemistry-defining step. The bulky isopropyl group from the valine residue effectively shields the top face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face.[1][2] This facial bias results in the formation of the alkylated product with exceptionally high diastereoselectivity, typically >95% d.e.[2]

-

Hydrolysis and Product Liberation : The newly formed C-C bond is stable. The final step involves mild acidic hydrolysis, which cleaves the pyrazine ring to release two separate molecules: the desired, optically active α-amino acid ester (in the R-configuration) and the recoverable (S)-valine methyl ester.[1][3]

Visualization of the Synthetic Workflow

Caption: Overall workflow of the Schöllkopf asymmetric synthesis.

Visualization of Stereocontrol

Caption: Steric shielding by the isopropyl group dictates facial selectivity.

Application Notes: From Theory to Practice

Why This Method Works So Well: Causality Explained

-

Choice of Base (n-BuLi): The C-H bond at the glycine α-position is not exceptionally acidic. A very strong base is required for complete and rapid deprotonation. n-BuLi is ideal because it is a potent, non-nucleophilic base that ensures quantitative formation of the enolate without competing addition reactions.

-

Solvent (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, preventing the quenching of the base and the enolate intermediate. Furthermore, it effectively solvates the lithium cation, stabilizing the enolate and maintaining its reactivity.

-

Temperature (-78 °C): Strict temperature control is paramount. The lithiated enolate is highly reactive and can be unstable at higher temperatures. Performing the reaction at -78 °C (a dry ice/acetone bath) ensures the kinetic product is formed, prevents racemization or decomposition of the intermediate, and maximizes diastereoselectivity.

-

Electrophile Choice: The alkylation step is an SN2 reaction.[4] Therefore, it is most efficient with reactive, unhindered electrophiles such as primary alkyl halides (iodides > bromides > chlorides), benzyl halides, and allylic halides. Secondary halides react poorly, and tertiary halides are unsuitable as they favor elimination.[4]

Advantages and Limitations

| Advantages | Limitations |

| High Diastereoselectivity: Reliably achieves >95% d.e. for a wide range of products.[1][2] | Stoichiometric Auxiliary: Requires a full equivalent of the chiral auxiliary, which is not atom-economical.[2] |

| Broad Substrate Scope: A vast array of electrophiles can be used to generate diverse amino acids.[1] | Strong Base Required: The use of n-BuLi necessitates anhydrous, inert atmosphere techniques. |

| Predictable Stereochemistry: The (S)-auxiliary consistently yields (R)-amino acids, and the (R)-auxiliary yields (S)-amino acids.[3] | Limited to Laboratory Scale: While reliable, the method is less common for large-scale industrial applications.[2] |

| Well-Established & Reliable: The method has been refined over decades and is a trusted tool in synthetic chemistry. | Purification: Requires careful purification to separate the product from the auxiliary. |

Detailed Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi) and require strict anhydrous and inert atmosphere (Nitrogen or Argon) techniques. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a certified chemical fume hood.

Protocol 1: Diastereoselective Alkylation of this compound

Objective: To synthesize a diastereomerically enriched N,O-protected α-amino acid via alkylation of the Schöllkopf auxiliary.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution) (1.05 eq)

-

Electrophile (R-X, e.g., benzyl bromide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: Add this compound to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

-

Deprotonation: While stirring vigorously, add n-BuLi solution dropwise via syringe over 5-10 minutes. The solution may turn a yellow or orange color, indicating the formation of the lithium aza-enolate. Stir the mixture at -78 °C for 30-60 minutes.

-

Alkylation: Add the electrophile (R-X), either neat or as a solution in a small amount of anhydrous THF, dropwise to the cold enolate solution.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction time can vary from 1 to 12 hours depending on the reactivity of the electrophile. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkylated product. This product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 2: Acidic Hydrolysis and Isolation of the α-Amino Acid Ester

Objective: To cleave the alkylated intermediate and isolate the final (R)-α-amino acid methyl ester.

Materials:

-

Crude alkylated intermediate from Protocol 1

-

Tetrahydrofuran (THF)

-

Dilute hydrochloric acid (e.g., 0.1 to 0.5 N HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate

Procedure:

-

Dissolution: Dissolve the crude alkylated intermediate in THF.

-

Hydrolysis: Add the dilute HCl solution (a sufficient volume to ensure the reaction remains acidic). Stir the biphasic mixture vigorously at room temperature. The hydrolysis can take from 4 to 24 hours. Monitor the disappearance of the starting material by TLC.

-

Initial Separation: Once hydrolysis is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract any non-polar impurities and separate the layers. The desired amino acid ester hydrochloride salt and the valine ester hydrochloride salt will remain in the aqueous layer.

-

Basification & Extraction: Carefully basify the aqueous layer to a pH of 8-9 by the slow addition of saturated NaHCO₃ solution. This converts the hydrochloride salts to the free-base amino esters.

-

Product Extraction: Extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product contains both the desired α-amino acid ester and the (S)-valine ester. These can be separated by silica gel column chromatography to yield the pure, optically active α-amino acid ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Data Summary: Representative Applications

The following table illustrates the versatility of the Schöllkopf method with various electrophiles. Data is representative and adapted from the literature for the analogous dimethoxy auxiliary, which follows the same chemical principles.

| Electrophile (R-X) | Resulting (R)-α-Amino Acid | Typical Yield | Typical d.e. / e.e. |

| Benzyl bromide | (R)-Phenylalanine | >80% | >95% |

| Iodomethane | (R)-Alanine | >85% | >95% |

| Allyl bromide | (R)-Allylglycine | >75% | >95% |

| Propargyl bromide | (R)-Propargylglycine | >70% | >95% |

| 1-Bromo-3-methylbutane | (R)-Leucine | >80% | >96% |

Conclusion

The Schöllkopf bis-lactim ether method, utilizing chiral auxiliaries like this compound, remains a cornerstone of asymmetric synthesis. Its high fidelity in stereochemical control, broad applicability, and predictable outcomes make it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the mechanistic principles and adhering to rigorous experimental technique, scientists can confidently access a diverse array of enantiomerically pure α-amino acids for the advancement of chemical and biomedical research.

References

-

Ashfaq, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Ashfaq, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

O'Donnell, M. J. (2001). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, ACS Publications. [Link]

-

Sci-Hub. (2015). Enantioselective Synthesis of ?-amino acids: A Review. Sci-Hub. [Link]

-

Wikipedia contributors. (n.d.). Schöllkopf method. Wikipedia. [Link]

-

Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Semantic Scholar. [Link]

-

Merck & Co. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index. [Link]

-

Royal Society of Chemistry. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

-

Wiley Online Library. (2018). Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides. Angewandte Chemie International Edition. [Link]

-

Gani, D., & Thomas, N. R. (1991). Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3Isopropyl2,5-dimethoxy-3,6- dihydropyrazines. ResearchGate. [Link]

-

Gani, D., & Peace, J. E. (1996). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. [Link]

-

Belokon, Y., & Tararov, V. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]

-

University of Liverpool. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D. [Link]

-

National Library of Medicine. (n.d.). Asymmetric synthesis and application of [alpha]-amino acids. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2022). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

Sources

Cleavage of Chiral Auxiliaries from Pyrazine Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the cleavage of chiral auxiliaries from pyrazine derivatives, a critical step in asymmetric synthesis towards valuable molecules in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and selectively remove chiral auxiliaries while preserving the integrity of the pyrazine core and the newly established stereocenter.

The electron-deficient nature of the pyrazine ring presents unique challenges, often rendering standard cleavage protocols for other systems suboptimal. This guide addresses these challenges by providing a detailed analysis of various cleavage methods, explaining the underlying chemical principles, and offering field-proven protocols tailored for pyrazine substrates.

Introduction to Chiral Auxiliaries in Pyrazine Synthesis

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled functionalization of prochiral substrates. In the context of pyrazine chemistry, they are typically appended to a nitrogen atom of the pyrazine ring via an amide bond, directing subsequent transformations to create chiral centers with high diastereoselectivity. Following the desired stereoselective reaction, the auxiliary must be removed cleanly to reveal the chiral pyrazine derivative and to allow for the recovery and recycling of the valuable chiral auxiliary.[1][2][3]

The choice of cleavage method is paramount and depends on several factors, including the nature of the chiral auxiliary (e.g., Evans oxazolidinones, pseudoephedrine amides), the substituents on the pyrazine ring, and the desired functionality in the final product (e.g., carboxylic acid, alcohol, aldehyde).

Core Cleavage Strategies for N-Acyl Pyrazine Derivatives

Several strategies have been developed for the cleavage of N-acyl chiral auxiliaries. The most common methods include hydrolytic, reductive, and transesterification approaches. The selection of the optimal method requires careful consideration of the pyrazine derivative's stability and the potential for side reactions.

Hydrolytic Cleavage: Accessing Chiral Carboxylic Acids

Hydrolytic cleavage of the N-acyl bond is a straightforward method to generate the corresponding chiral carboxylic acid. However, the stability of the amide bond, particularly on an electron-deficient ring like pyrazine, often necessitates forcing conditions that can lead to undesired side reactions.[4][5][6] Mild alkaline hydrolysis conditions are generally preferred to minimize the risk of nucleophilic aromatic substitution or ring-opening of the pyrazine core.

Key Considerations:

-

Basicity: Strong bases can react with the pyrazine ring. Therefore, milder bases like lithium hydroxide (LiOH) or potassium trimethylsilanolate (KOSiMe₃) are often employed.

-

Solvent System: A mixture of protic and aprotic solvents, such as THF/water or methanol/dichloromethane, is commonly used to ensure solubility of both the substrate and the reagent.[5][6]

-

Temperature: Reactions are typically run at low temperatures (0 °C to room temperature) to control selectivity and minimize degradation.

Protocol 1: Mild Basic Hydrolysis using Lithium Hydroxide

This protocol is suitable for the cleavage of Evans-type oxazolidinone auxiliaries from N-acyl pyrazine derivatives to yield the corresponding carboxylic acid.

Materials:

-

N-acyl pyrazine derivative

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Sodium sulfite (Na₂SO₃), saturated aqueous solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the N-acyl pyrazine derivative (1.0 equiv) in a mixture of THF and water (4:1 v/v) and cool the solution to 0 °C in an ice bath.

-

Add a pre-cooled (0 °C) solution of LiOH·H₂O (2.0 equiv) in water to the reaction mixture.

-

Slowly add hydrogen peroxide (4.0 equiv) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by column chromatography or recrystallization as needed.

Visualization of the Hydrolytic Cleavage Workflow

Caption: Workflow for the hydrolytic cleavage of a chiral auxiliary.

Reductive Cleavage: Generating Chiral Alcohols and Aldehydes

Reductive cleavage provides access to chiral primary alcohols or, with careful choice of reagents and conditions, chiral aldehydes. This method is particularly useful when the carboxylic acid is not the desired final product. Common reducing agents include lithium borohydride (LiBH₄), diisobutylaluminium hydride (DIBAL-H), and lithium aluminium hydride (LAH).

Key Considerations:

-

Reducing Agent: The choice of reducing agent is critical. LiBH₄ is generally milder and more selective than LAH. DIBAL-H can often be used to stop the reduction at the aldehyde stage, especially at low temperatures.

-

Chemoselectivity: The pyrazine ring itself can be susceptible to reduction under harsh conditions. Therefore, mild and selective reducing agents are preferred.

-

Reaction Temperature: Low temperatures (-78 °C to 0 °C) are crucial for controlling the reaction and preventing over-reduction or side reactions.

Protocol 2: Reductive Cleavage to a Chiral Alcohol using LiBH₄

This protocol describes the reduction of an N-acyl pyrazine derivative to the corresponding chiral primary alcohol.

Materials:

-

N-acyl pyrazine derivative

-

Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine, saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the N-acyl pyrazine derivative (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add LiBH₄ (2.0-3.0 equiv) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol.

-

Add saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the chiral alcohol and the recovered chiral auxiliary.

Visualization of the Reductive Cleavage Workflow

Caption: Workflow for the reductive cleavage to a chiral alcohol.

Transesterification: Forming Chiral Esters

Transesterification offers a mild and efficient route to chiral esters directly from the N-acyl pyrazine derivative, avoiding the isolation of the often more reactive carboxylic acid. This method typically employs an alkoxide nucleophile in the corresponding alcohol as the solvent.

Key Considerations:

-

Alkoxide: Sodium methoxide or ethoxide in methanol or ethanol, respectively, are commonly used. The choice of alcohol determines the resulting ester.

-

Catalysis: In some cases, a Lewis acid catalyst can promote the transesterification under even milder conditions.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.

Protocol 3: Transesterification to a Chiral Ester using Sodium Methoxide

This protocol details the conversion of an N-acyl pyrazine derivative to the corresponding methyl ester.

Materials:

-

N-acyl pyrazine derivative

-

Methanol, anhydrous

-

Sodium methoxide (NaOMe), 25% solution in methanol or freshly prepared

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Water, deionized

-

Brine, saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the N-acyl pyrazine derivative (1.0 equiv) in anhydrous methanol under an inert atmosphere.

-

Add sodium methoxide (1.1-1.5 equiv) at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral ester.

Data Summary of Cleavage Methods

| Cleavage Method | Reagents | Product | Advantages | Potential Challenges |

| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | Direct route to acids; well-established. | Can require harsh conditions; potential for side reactions. |

| Reductive | LiBH₄, DIBAL-H | Alcohol, Aldehyde | Access to reduced functionalities. | Over-reduction; chemoselectivity issues with the pyrazine ring. |

| Transesterification | NaOMe, MeOH | Ester | Mild conditions; direct formation of esters. | May not be suitable for all substrates; requires anhydrous conditions. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, consider a slight increase in temperature or the addition of more reagent. However, proceed with caution to avoid side reactions. For hydrolytic cleavage, ensuring the freshness of the H₂O₂ solution is crucial.

-

Low Yield: Low yields can result from product degradation or difficult purification. For sensitive pyrazine derivatives, it is essential to work at low temperatures and minimize the reaction time. The use of milder reagents is highly recommended.

-

Side Reactions: The electron-deficient pyrazine ring is susceptible to nucleophilic attack. If side products are observed, consider using less nucleophilic reagents or lowering the reaction temperature. Protecting groups on the pyrazine ring may be necessary in some cases.

-

Auxiliary Recovery: To improve the recovery of the chiral auxiliary, ensure proper pH adjustment during the work-up. Most common auxiliaries can be recovered by extraction into an organic solvent after the initial work-up steps.

Conclusion

The successful cleavage of a chiral auxiliary from a pyrazine derivative is a critical step that requires careful planning and execution. By understanding the chemical nature of the pyrazine ring and selecting the appropriate cleavage method and conditions, researchers can efficiently access valuable chiral building blocks for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for navigating the challenges associated with this important transformation.

References

-

Ager, D. J. The Synthesis of Enantiomerically Pure Compounds Using Chiral Auxiliaries. Chemical Society Reviews, 1982 , 11(4), 493-522. [Link]

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103(8), 2127-2129. [Link]

-

Theodorou, V.; Paraskevopoulos, G.; Skobridis, K. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA, 2015 . [Link]

-

Li, G.; Lei, P.; Szostak, M. Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. Organic Letters, 2018 , 20(18), 5622-5625. [Link]

-

Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

-

YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

-

YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]

-

YouTube. mechanism of amide hydrolysis. [Link]

-

YouTube. Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

Experimental procedure for using (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

An Application Guide to the Asymmetric Synthesis of α-Amino Acids Using the Schöllkopf Chiral Auxiliary: (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Introduction: The Power of Chiral Auxiliaries in Amino Acid Synthesis

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics, introduce conformational constraints, and enhance resistance to enzymatic degradation.[1][2][3][4][5][6] The stereocontrolled synthesis of these valuable compounds is a significant challenge in organic chemistry. The Schöllkopf bis-lactim ether method, established by Ulrich Schöllkopf in 1981, represents a robust and highly reliable strategy for the asymmetric synthesis of α-amino acids.[7][8]

This guide focuses on the practical application of the this compound, a derivative of the widely-used Schöllkopf chiral auxiliary.[1][7] This chiral glycine equivalent allows for the diastereoselective alkylation of its prochiral C-5 position, leading to the formation of new, optically pure α-amino acids after a straightforward hydrolysis step.[9] The auxiliary is derived from the naturally occurring amino acid L-valine, which imparts the stereochemical control.[7] This document provides a detailed overview of the underlying mechanism, comprehensive experimental protocols, and key technical considerations for researchers employing this powerful synthetic tool.

The Mechanism of Diastereoselection: A Structurally-Driven Process

The remarkable stereoselectivity of the Schöllkopf method is a direct consequence of the chiral environment created by the auxiliary.[10] The process can be understood through two critical stages: the formation of a planar nucleophile and the sterically directed electrophilic attack.

-

Anion Formation: The process begins with the deprotonation of the C-5 carbon, which is adjacent to both a nitrogen atom and an imino ether group. This is achieved using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The resulting lithiated intermediate is an almost planar, resonance-stabilized anion.[1][7][11]

-

Steric Shielding and Directed Alkylation: The key to the asymmetric induction is the bulky isopropyl group originating from the valine chiral center. This group effectively shields the top face of the planar anion. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face.[7][9][11] This facial bias forces the alkylation to occur trans to the isopropyl group, leading to the formation of a single diastereomer with very high selectivity, often exceeding 95% d.e.[1][11][12]

The following diagram illustrates the steric hindrance that directs the incoming electrophile.

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

Safety Precaution: The following protocols involve pyrophoric (n-butyllithium) and anhydrous reagents. All procedures must be conducted by trained personnel in a fume hood under a dry, inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Diastereoselective Alkylation of the Schöllkopf Auxiliary

This protocol describes a general procedure for the alkylation of this compound. The quantities can be scaled as needed.

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| This compound | 212.29 | 5.0 | 1.0 | 1.06 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL + 5 mL |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 5.5 | 1.1 | 2.2 mL |

| Electrophile (e.g., Benzyl Bromide) | 171.04 | 5.5 | 1.1 | 0.94 g (0.65 mL) |

| Saturated aqueous NH₄Cl solution | - | - | - | 20 mL |

| Diethyl ether or Ethyl acetate for extraction | - | - | - | ~100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |

Procedure:

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.06 g, 5.0 mmol).

-

Inert Atmosphere: Purge the flask with dry argon or nitrogen for 5-10 minutes.

-

Dissolution: Add 25 mL of anhydrous THF via syringe and stir until the auxiliary is fully dissolved.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Deprotonation: Slowly add n-butyllithium (2.2 mL, 5.5 mmol, 2.5 M in hexanes) dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) indicates the formation of the anion. Stir the mixture at -78 °C for an additional 20-30 minutes.

-

Electrophile Addition: In a separate dry vial, dissolve the electrophile (e.g., benzyl bromide, 0.94 g, 5.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cold anion solution over 10-15 minutes.

-

Reaction: Keep the reaction mixture stirring at -78 °C for 1.5-2 hours, then allow it to warm slowly to ambient temperature overnight by letting the cooling bath expire naturally. Causality: Gradual warming ensures the reaction goes to completion without thermal shock that could lead to decomposition.

-

Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. [12]9. Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

-

Purification & Analysis: The crude product can be purified by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes). The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.

Protocol 2: Hydrolytic Cleavage and Amino Acid Isolation

This protocol describes the cleavage of the alkylated auxiliary to release the desired amino acid methyl ester.

Procedure:

-

Dissolution: Dissolve the purified alkylated product from Protocol 1 in 0.1 M to 0.25 M aqueous hydrochloric acid (HCl) in a round-bottom flask with a stir bar. Use approximately 10 mL of acid per mmol of starting auxiliary.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Causality: Mild acidic conditions are sufficient to hydrolyze the imino ether linkages to form the diketopiperazine, which then hydrolyzes further to the dipeptide and finally to the individual amino acid esters. [1]Harsher conditions risk racemization of the newly formed stereocenter.

-

Basification and Extraction: Cool the reaction mixture in an ice bath and carefully add concentrated ammonium hydroxide or solid sodium bicarbonate to basify the solution to pH ~9. This step is to neutralize the acid and deprotonate the amino groups for extraction. Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 30 mL) to separate the desired α-amino acid ester and the L-valine methyl ester auxiliary.

-

Separation: Concentrate the combined organic extracts under reduced pressure. The target amino acid ester can be separated from the L-valine methyl ester by flash column chromatography.

-

Final Product: The resulting ester can be further hydrolyzed to the free amino acid using standard saponification methods if desired. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.

Applications and Scope

The Schöllkopf method is renowned for its broad applicability and high fidelity in stereochemical control. A wide array of electrophiles can be used, enabling access to a diverse library of non-proteinogenic amino acids. [1][11] Table of Representative Electrophiles and Outcomes:

| Electrophile | Resulting Amino Acid Type | Typical d.e. / e.e. |

| Alkyl halides (e.g., MeI, BnBr) | Simple aliphatic/aromatic | >95% [7] |

| Allylic/Propargylic halides | Unsaturated | >95% [12] |

| Aldehydes and Ketones | β-Hydroxy | >90% [1] |

| Epoxides | γ-Hydroxy | >90% [1] |

| Acyl Chlorides | β-Keto | >90% [1] |

This methodology has been applied to the synthesis of complex natural products and pharmacologically active molecules, demonstrating its reliability in multi-step synthetic campaigns. [1]

References

-

Groth, U., et al. (2002). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Arkivoc, 2002(11), 75-81. [Link]

-

Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

-

Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]

-

Fernández, M. C., et al. (2006). Asymmetric addition of Schöllkopf bis-lactim ethers for the construction of γ-phosphono-α-amino acid derivatives. ResearchGate. Retrieved from [Link]

-

ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. Retrieved from [Link]

-

Thomas, N. R., & Gani, D. (1991). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron, 47(4-5), 497-506. [Link]

-

Cativiela, C., et al. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 5(2), 250-253. [Link]

-

Kotha, S., & Kuki, A. (1992). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. Tetrahedron Letters, 33(11), 1565-1568. [Link]

-

Wang, Z., et al. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 27(19), 6289. [Link]

-

van der Donk, W. A. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 71(26), 9561-9571. [Link]

-

Ghorbani, F., et al. (2021). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 12(35), 11776-11783. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1474. [Link]

-

Cativiela, C., et al. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2 R )- and (2 S ) - 2,5Dihydro3,6-dimethoxy-2-isopropylpyrazine. ResearchGate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

-

Gani, D., et al. (1991). ChemInform Abstract: Stereospecific Synthesis of α-Deuteriated α-Amino Acids: Regiospecific Deuteriation of Chiral 3Isopropyl2,5-dimethoxy-3,6- dihydropyrazines. ResearchGate. Retrieved from [Link]

-

Kumar, V., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 26(11), 2643-2653. [Link]

-

Zhou, Y-G., et al. (2021). Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Communications, 57(93), 12455-12470. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 8. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. biosynth.com [biosynth.com]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Troubleshooting & Optimization

Technical Support Center: Schöllkopf Bis-Lactim Ether Synthesis

Welcome to the technical support center for the Schöllkopf bis-lactim ether synthesis of α-amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful tool for asymmetric synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction to the Schöllkopf Synthesis

First established by Ulrich Schöllkopf in 1981, this method provides an elegant route to enantiomerically enriched α-amino acids.[1][2][3] The core of the synthesis involves the diastereoselective alkylation of a chiral bis-lactim ether, which is typically prepared from glycine and a chiral auxiliary like L-valine.[1][4] The stereochemical outcome is dictated by the steric influence of the chiral auxiliary's side chain (e.g., the isopropyl group from valine), which effectively shields one face of the metalated glycine enolate intermediate. This forces the incoming electrophile to approach from the less hindered face, typically resulting in high diastereoselectivity (>95% d.e.).[5]

However, achieving this high level of selectivity is contingent on precise experimental control. Deviations can lead to a frustrating loss of diastereoselectivity, compromising the enantiomeric purity of the final amino acid product. This guide will address the common pitfalls and provide actionable solutions.

Troubleshooting Guide: Low Diastereoselectivity

This section addresses specific problems you might encounter during your Schöllkopf synthesis, presented in a question-and-answer format.

Question 1: My Schöllkopf synthesis is yielding a nearly 1:1 mixture of diastereomers. What are the most likely causes?

A significant loss of diastereoselectivity points to a fundamental issue in the stereocontrol of the alkylation step. The primary suspects are reaction temperature, the nature of the base, and the integrity of the reagents.

Underlying Causality: The diastereoselectivity of the Schöllkopf synthesis is a kinetically controlled process. The transition state leading to the desired diastereomer is energetically favored due to minimized steric interactions. Any factor that provides enough energy to overcome the barrier to the higher-energy transition state, or that alters the structure of the lithiated intermediate, will erode the diastereomeric ratio (d.r.).

Troubleshooting Protocol:

-

Verify and Optimize Reaction Temperature:

-

Problem: The deprotonation and alkylation steps are highly sensitive to temperature. Running the reaction at too high a temperature (e.g., above -70 °C) provides sufficient thermal energy to populate the transition state leading to the undesired diastereomer, thus lowering the selectivity.

-

Solution: Ensure your cooling bath (e.g., a dry ice/acetone slush) is maintained at a consistent -78 °C throughout the addition of the base and the electrophile. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.

-

-

Assess the Quality and Choice of Base:

-

Problem: The most commonly used base is n-butyllithium (n-BuLi). Old or improperly stored n-BuLi can contain significant amounts of lithium hydroxide or other species that can interfere with the clean formation of the desired lithiated intermediate. Furthermore, while a strong base is necessary, its properties matter. n-BuLi is also a potent nucleophile and can potentially lead to side reactions if not handled correctly.[6]

-

Solution:

-

Titrate your n-BuLi: Always use freshly titrated n-BuLi to ensure accurate stoichiometry. A common method is titration against a known amount of a suitable indicator like N-benzylbenzamide.

-

Consider an alternative base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be an excellent alternative.[6] Its greater steric bulk can sometimes enhance selectivity, and it is often prepared in situ from diisopropylamine and n-BuLi, ensuring its reactivity.

-

-

-

Ensure Anhydrous and Inert Conditions:

-

Problem: The lithiated enolate intermediate is extremely reactive and will be rapidly quenched by protic species like water. The presence of moisture or oxygen will destroy the intermediate and can lead to a complex mixture of products with no stereocontrol.

-

Solution:

-

Flame-dry all glassware under vacuum or high vacuum and cool under a stream of inert gas (Argon or Nitrogen).

-

Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is commonly used and should be dried over a suitable agent like sodium/benzophenone ketyl.

-

Ensure all reagents are handled under strictly inert conditions using syringe and cannula techniques.

-

-

Question 2: I'm observing moderate, but not excellent, diastereoselectivity (e.g., 80:20 d.r.). How can I improve this?

Achieving that final push from good to excellent diastereoselectivity often involves fine-tuning the reaction parameters that influence the rigidity and steric environment of the transition state.

Underlying Causality: The key is to maximize the steric influence of the chiral auxiliary. This is achieved by maintaining a well-defined, rigid chelated structure in the lithiated intermediate and by considering the steric and electronic properties of the electrophile.

Troubleshooting Protocol:

-

Solvent Selection:

-

Problem: The solvent plays a crucial role in solvating the lithium cation of the enolate. This solvation affects the aggregation state and the overall geometry of the reactive intermediate.

-

Solution: Tetrahydrofuran (THF) is the most common and generally effective solvent. Its ability to chelate the lithium ion helps to create a more organized and rigid transition state. If you are using other etheral solvents like diethyl ether, consider switching to THF.[7]

-

-

Electrophile Structure and Reactivity:

-

Problem: Highly reactive, unhindered electrophiles (e.g., methyl iodide) generally give excellent selectivity. However, bulkier or less reactive electrophiles can lead to lower selectivity. A bulkier electrophile might lead to increased steric clash in both transition states, reducing the energy difference between them.

-

Solution:

-

If possible, consider using a more reactive leaving group on your electrophile (e.g., iodide or triflate instead of bromide or chloride).

-

Be aware that the inherent steric bulk of your desired R-group will play a role. The table below provides some illustrative data on how electrophile choice can impact diastereoselectivity.

-

-

-

Order of Addition and Reaction Time:

-

Problem: Slow addition of the electrophile to the pre-formed enolate at low temperature is crucial. Adding the electrophile too quickly can cause localized warming of the reaction mixture.

-

Solution: Add the electrophile dropwise via syringe over a period of 15-30 minutes while ensuring the internal temperature does not rise above -75 °C. Allow the reaction to stir at -78 °C for a sufficient time (typically 2-4 hours) to ensure complete conversion before quenching.

-

Data Table: Influence of Experimental Parameters on Diastereoselectivity

| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Excess (% d.e.) | Reference |

| (S)-Valine | Benzyl bromide | n-BuLi | THF | -78 | >95 | Schöllkopf, 1981[1] |

| (S)-Valine | Methyl iodide | n-BuLi | THF | -78 | >95 | Schöllkopf, 1981[5] |

| (S)-Valine | Allyl bromide | n-BuLi | THF | -78 | >95 | Schöllkopf, 1981[1] |

| (S)-Valine | Isopropyl iodide | n-BuLi | THF | -78 | ~90 | Hypothetical/Illustrative |

| (S)-Valine | Benzyl bromide | n-BuLi | THF | -40 | ~75 | Hypothetical/Illustrative |

| (S)-Valine | Benzyl bromide | LDA | THF | -78 | >95 | Expected Outcome |

Note: Some data points are illustrative based on established principles of stereoselective synthesis.

Logical Flow of Diastereoselective Alkylation

The following diagram illustrates the critical steps and decision points in the Schöllkopf alkylation, emphasizing the factors that control the stereochemical outcome.

Caption: Logical workflow for achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)